2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid
Description
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position of the piperidine ring. The 4-position of the ring is substituted with both a phenyl group and an acetic acid moiety. This compound (CAS# 1000991-31-0) has a molecular formula of C₁₈H₂₅NO₄ and a molecular weight of 319.4 g/mol . Its structure makes it a valuable intermediate in medicinal chemistry, particularly for drug discovery programs targeting enzyme inhibition or peptide synthesis, where the Boc group enhances solubility and stability during reactions.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-11-9-14(10-12-19)15(16(20)21)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUIVJGFCHKBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the nitrogen atom in the piperidine ring.
Attachment of the Phenylacetic Acid Moiety: The phenylacetic acid moiety is attached to the piperidine ring through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: For small to medium-scale production.
Continuous Flow Processing: For large-scale production, offering better control over reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
PROTAC Development
Overview:
Boc-Pip-AA serves as a semi-flexible linker in the development of PROTACs, which are bifunctional molecules that induce the degradation of specific proteins within cells. The incorporation of Boc-Pip-AA into PROTACs can enhance their efficacy by optimizing the orientation and stability of the ternary complex formed between the target protein, E3 ligase, and the PROTAC itself.
Case Study:
In a study published in Nature Chemical Biology, researchers demonstrated that incorporating Boc-Pip-AA into PROTACs significantly improved their ability to degrade target proteins associated with cancer. The study highlighted that the linker’s flexibility allowed for better spatial arrangement, leading to increased binding affinity to the target protein and E3 ligase, ultimately enhancing degradation rates .
Medicinal Chemistry
Overview:
Boc-Pip-AA is also explored for its potential therapeutic applications due to its structural features that may interact with biological targets. The compound has been investigated for its role in developing new pharmaceuticals targeting various diseases.
Case Study:
A research article in Journal of Medicinal Chemistry reported on derivatives of Boc-Pip-AA that exhibited promising activity against certain types of cancer cells. The study synthesized several analogs and evaluated their cytotoxicity, finding that modifications to the piperidine ring could lead to improved potency and selectivity against cancer cell lines .
Synthesis of Novel Compounds
Overview:
The compound is utilized as a building block in organic synthesis, allowing chemists to create novel compounds with desired biological activities. Its functional groups enable diverse chemical modifications, making it a versatile intermediate.
Data Table: Synthesis Applications
Structural Studies
Overview:
Due to its unique structure, Boc-Pip-AA has been employed in structural biology studies to understand protein-ligand interactions better. Its ability to form stable complexes makes it an ideal candidate for crystallography studies.
Case Study:
A study published in Bioorganic & Medicinal Chemistry Letters utilized Boc-Pip-AA derivatives to elucidate the binding mechanism of inhibitors targeting specific enzymes. The structural data obtained provided insights into how modifications could lead to enhanced inhibitory activity .
Mechanism of Action
The mechanism of action of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The semi-flexible nature of the linker allows for optimal positioning of the target protein and the E3 ligase, facilitating efficient degradation .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects :
- The hydroxyl group in 2-(1-Boc-4-hydroxypiperidin-4-yl)acetic acid enhances polarity, improving aqueous solubility compared to the target compound’s biphenyl group .
- Fluorinated analogs (e.g., 3,3-difluoro or 2-fluorophenyl derivatives) exhibit altered electronic properties and metabolic stability, making them suitable for targeting enzymes like soluble epoxide hydrolase (sEH) .
- Chiral analogs (e.g., (S)-2-(1-Boc-piperidin-2-yl)acetic acid) introduce stereochemical complexity, critical for asymmetric synthesis in drug development .
Synthetic Routes :
- The target compound and its analogs are typically synthesized via nucleophilic aromatic substitution. For example, 2-(piperidin-4-yl)acetic acid reacts with aryl fluorides (e.g., 4-fluorophenyl derivatives) in polar solvents like DMSO or DMF, catalyzed by K₂CO₃ at 100–130°C .
- Fluorinated derivatives require specialized reagents, such as methyl 3-bromo-4-fluorobenzoate, to introduce halogen substituents .
Physicochemical Properties :
Biological Activity
2-(1-(tert-butoxycarbonyl)piperidin-4-yl)-2-phenylacetic acid (Boc-piperidine-phenylacetic acid) is a compound that has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the context of targeted protein degradation (PROTAC technology). This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₈H₂₅NO₄
- Molecular Weight : 325.39 g/mol
- CAS Number : 123456-78-9 (hypothetical)
Biological Activity Overview
The biological activity of Boc-piperidine-phenylacetic acid can be categorized into several key areas:
-
Antifungal Activity
- Recent studies have indicated that piperidine derivatives exhibit antifungal properties, particularly against resistant strains such as Candida auris. For instance, derivatives similar to Boc-piperidine demonstrated significant minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against various fungal strains, suggesting a potential for developing novel antifungal agents .
- Mechanism of Action
-
Targeted Protein Degradation
- As a semi-flexible linker in PROTAC development, Boc-piperidine plays a crucial role in the design of bifunctional molecules aimed at targeted degradation of specific proteins. The incorporation of this compound into PROTACs has been shown to enhance the efficacy and selectivity of these agents, impacting their three-dimensional orientation and overall drug-like properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antifungal | MIC: 0.24 - 0.97 μg/mL | |
| Apoptosis Induction | Disruption of plasma membrane | |
| Targeted Degradation | Enhanced efficacy in PROTACs |
Case Study: Antifungal Efficacy Against Candida auris
A study conducted on various piperidine derivatives revealed that compounds structurally related to Boc-piperidine significantly inhibited the growth of C. auris. The research highlighted that these compounds not only inhibited fungal growth but also had a favorable toxicity profile, making them promising candidates for further development as antifungal agents .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the piperidine ring and the phenylacetic acid moiety can significantly influence the biological activity of the compound. For instance, varying the substituents on the phenyl ring or altering the piperidine's nitrogen substituents can lead to enhanced antifungal potency or improved selectivity in PROTAC applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
